molecular formula C6H8N4 B083983 5,6,7,8-Tetrahydropteridine CAS No. 10593-78-9

5,6,7,8-Tetrahydropteridine

Cat. No. B083983
CAS RN: 10593-78-9
M. Wt: 136.15 g/mol
InChI Key: IDAICLIJTRXNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydropteridine is a chemical compound with the molecular weight of 136.16 . It is used as a cofactor by an enzyme for its activity . It is also a metabolite produced during a metabolic reaction in Escherichia coli .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydropteridine involves a reaction mixture that is refluxed on a water bath for 6 hours . The mixture is then cooled to room temperature, poured into cold water, and neutralized with diluted hydrochloric acid to complete precipitation .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydropteridine is 1S/C6H8N4/c1-2-9-6-5 (8-1)3-7-4-10-6/h3-4,8H,1-2H2, (H,7,9,10) . The SMILES representation is C1CNc2ncncc2N1 .


Chemical Reactions Analysis

5,6,7,8-Tetrahydropteridine is involved in the enzymatic reaction catalyzed by 6,7-dihydropteridine reductase . The reaction is 5,6,7,8-tetrahydropteridine + NAD(P)+ = 6,7-dihydropteridine + NAD(P)H + H+ .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydropteridine is a powder with a melting point of 146-147°C . The storage temperature is room temperature .

Scientific Research Applications

  • Model Compound for Studying Chemical Reactions

    5,6,7,8-Tetrahydropteridine serves as a useful model compound for studying chemical and enzymatic reactions, particularly in relation to tetrahydrofolate derivatives (Whiteley, Drais, & Huennekens, 1969).

  • Conformational Analysis

    Research has been conducted on the absolute configuration and conformation of 5,6,7,8-tetrahydropteridines, contributing to the understanding of their structural properties (Armarego, Waring, & Paal, 1982).

  • Autoxidation Studies

    Studies on the autoxidation of 5,6,7,8-tetrahydropteridines provide insights into the kinetics and mechanisms of their reaction pathways, which is crucial for understanding their stability and reactivity (Blair & Pearson, 1974).

  • Substrates for Enzymatic Reactions

    5,6,7,8-tetrahydropteridines have been identified as substrates for various enzymes like dihydropteridine reductase and horseradish peroxidase, indicating their potential in biochemical applications (Armarego, Ohnishi, & Taguchi, 1986).

  • Electrochemical Studies

    The redox chemistry and electrochemical behavior of reduced 5,6,7,8-tetrahydropteridine species have been examined, providing insights into their electron transfer properties, which are essential for potential applications in electrochemistry (Raghavan & Dryhurst, 1981).

  • Synthesis Methods

    Several studies focus on developing efficient synthesis methods for 5,6,7,8-tetrahydropteridines, which is fundamental for their practical application in scientific research (Whiteley & Webber, 1984).

  • Cofactor in Enzymatic Reactions

    Research shows that certain 5,6,7,8-tetrahydropteridine derivatives can act as cofactors or inhibitors in enzymatic reactions, such as tyrosine hydroxylase, highlighting their biological significance (Toshiharu et al., 1972).

Safety And Hazards

The safety information for 5,6,7,8-Tetrahydropteridine includes hazard statements H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5,6,7,8-tetrahydropteridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4,8H,1-2H2,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAICLIJTRXNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=NC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147429
Record name 5,6,7,8-Tetrahydropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrahydropteridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,6,7,8-Tetrahydropteridine

CAS RN

10593-78-9
Record name 5,6,7,8-Tetrahydropteridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10593-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8-Tetrahydropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydropteridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropteridine
Reactant of Route 2
5,6,7,8-Tetrahydropteridine
Reactant of Route 3
5,6,7,8-Tetrahydropteridine
Reactant of Route 4
5,6,7,8-Tetrahydropteridine
Reactant of Route 5
5,6,7,8-Tetrahydropteridine
Reactant of Route 6
5,6,7,8-Tetrahydropteridine

Citations

For This Compound
763
Citations
LG Fröhlich, P Kotsonis, H Traub… - Journal of medicinal …, 1999 - ACS Publications
The family of nitric oxide synthases (NOS) catalyzes the conversion of l-arginine to l-citrulline and nitric oxide (NO), an important cellular messenger molecule which has been implicated …
Number of citations: 98 pubs.acs.org
S ISHIMITSU, S FUJIMOTO, A OHARA - … and pharmaceutical bulletin, 1984 - jstage.jst.go.jp
The hydroxylation of phenylalanine by 6, 7-dimethyl-5, 6, 7, 8-tetrahydropteridine (DMPH 4) was investigated. When phenylalanine was treated with DMPH 4 in citrate buffer (pH 6.0), p-…
Number of citations: 23 www.jstage.jst.go.jp
EC Taylor, WR Sherman - Journal of the American Chemical …, 1959 - ACS Publications
A procedure suitable for the preparation of large quantities of 2, 4, 6, 7-tetrahydroxypteridine (I) is given. Lithium alumi-num hydride reduction of 2, 4, 6, 7-tetrachloropteridine (II), …
Number of citations: 36 pubs.acs.org
JM Whiteley, JH Drais, FM Huennekens - Archives of Biochemistry and …, 1969 - Elsevier
2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a useful model compound for studying chemical and enzymatic reactions of 5-methyl tetrahydrofolate, has been obtained in …
Number of citations: 13 www.sciencedirect.com
LI Woolf, A Jakubovič, E Chan-Henry - Biochemical Journal, 1971 - portlandpress.com
1. Phenylalanine is converted into tyrosine by incubation in air with 6,7-dimethyltetrahydropterin, which is a cofactor for the enzymic hydroxylation. This can cause serious inaccuracies …
Number of citations: 20 portlandpress.com
B Almås, K Toska, K Teigen, V Groehn, W Pfleiderer… - Biochemistry, 2000 - ACS Publications
Tetrahydropterins are obligatory cofactors for tyrosine hydroxylase (TH), the rate-limiting enzyme of catecholamine biosynthesis. A series of synthetic analogues of 6(R)-l-erythro-5,6,7,8-…
Number of citations: 29 pubs.acs.org
RL Beddoes, JR Russell, CD Garner… - … Section C: Crystal …, 1993 - scripts.iucr.org
The crystal structure of 2-acetamido-5-benzyloxy-carbonyl-3, 4, 5, 6, 7, 8-hexahyd ro-4-oxo-6-(o-arabino-tetrahydroxybutyl) pteridine tetraacetate,(5), shows Comment We are …
Number of citations: 12 scripts.iucr.org
J Šonka, K Slavík, M Straková… - Radiation Research, 1971 - meridian.allenpress.com
The survival of x-irradiated mice was studied after the administration of synthesized 2-amino-4-hydroxy-6-(1′,2′,3′,4′-tetrahydroxybutyl) pteridine (BP) and its hydrogenated form 2-…
Number of citations: 5 meridian.allenpress.com
WLF Armarego, P Waring - Australian Journal of Chemistry, 1981 - CSIRO Publishing
The preparation of 6,6-dimethyl-5,6,7,8-tetrahydropterin (5) hydrochloride, a possible substrate for the phenylalanine hydroxylating system, has been achieved by trimethylsilylating 6-…
Number of citations: 12 www.publish.csiro.au
T Noguchi, M Nishino, R Kido - Biochemical Journal, 1973 - portlandpress.com
Tryptophan 5-hydroxylase was partially purified from rat small intestine and characterized. The enzyme activity was mainly localized in the distal one-fourth of the small intestine. The …
Number of citations: 37 portlandpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.